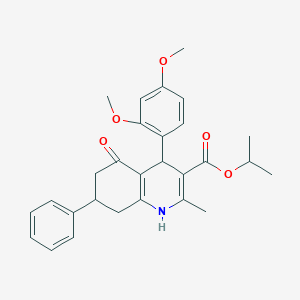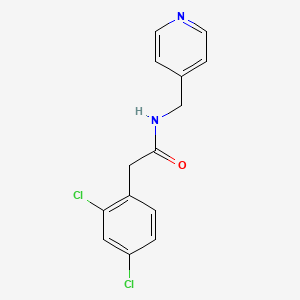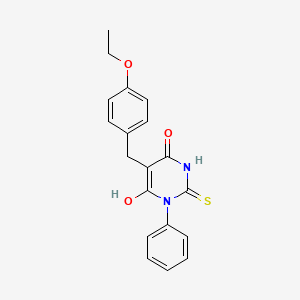
N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide, also known as MNPG, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MNPG belongs to the class of glycine transporter inhibitors and acts as a potent and selective inhibitor of glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine, an important neurotransmitter, and MNPG's inhibition of GlyT1 leads to an increase in glycine levels in the brain.
Wissenschaftliche Forschungsanwendungen
N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has also been investigated for its potential as an analgesic and antidepressant. Additionally, N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has been studied for its neuroprotective effects in models of traumatic brain injury and stroke.
Wirkmechanismus
N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide's mechanism of action involves the inhibition of GlyT1, which is responsible for the reuptake of glycine in the brain. Glycine is an important neurotransmitter that acts as an N-methyl-D-aspartate (NMDA) receptor co-agonist and is involved in various physiological processes, including synaptic plasticity and memory formation. N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide's inhibition of GlyT1 leads to an increase in extracellular glycine levels, which enhances NMDA receptor function and improves cognitive function and memory.
Biochemical and Physiological Effects:
N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide's inhibition of GlyT1 leads to an increase in extracellular glycine levels, which has various biochemical and physiological effects. Glycine is involved in the regulation of glutamate neurotransmission, which is important for synaptic plasticity and memory formation. N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide's enhancement of NMDA receptor function has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide's neuroprotective effects have been attributed to its ability to reduce excitotoxicity and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide's selectivity for GlyT1 and its ability to enhance NMDA receptor function make it a promising candidate for therapeutic applications. However, N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide's limited solubility and stability in aqueous solutions can make it difficult to work with in lab experiments. Additionally, N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide's potential for off-target effects and toxicity needs to be further investigated.
Zukünftige Richtungen
There are several future directions for N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide research. One area of interest is the development of N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide analogs with improved solubility and stability. Additionally, N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide's potential as an analgesic and antidepressant needs to be further investigated. N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide's neuroprotective effects also warrant further investigation in models of neurodegenerative diseases and stroke. Finally, N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide's potential for off-target effects and toxicity needs to be thoroughly investigated to ensure its safety for therapeutic use.
Synthesemethoden
The synthesis of N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide involves a multi-step process that begins with the synthesis of 2-methoxy-5-nitrobenzenesulfonyl chloride, which is then reacted with 3-pyridinecarboxylic acid to form N-(2-methoxy-5-nitrophenyl)-N-(3-pyridyl)carboxamide. This compound is then reacted with methylsulfonyl chloride to form N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide.
Eigenschaften
IUPAC Name |
2-(2-methoxy-N-methylsulfonyl-5-nitroanilino)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O6S/c1-25-14-6-5-12(19(21)22)8-13(14)18(26(2,23)24)10-15(20)17-11-4-3-7-16-9-11/h3-9H,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACIWMLVQNWLSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N-pyridin-3-ylglycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-methoxybenzamide](/img/structure/B5210434.png)



![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5210458.png)

![1-ethoxy-3-[3-(4-fluorophenoxy)propoxy]benzene](/img/structure/B5210476.png)
![N-[3-(2,4-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B5210477.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-furamide](/img/structure/B5210484.png)
![9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5210487.png)

![isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5210518.png)

![3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5210532.png)